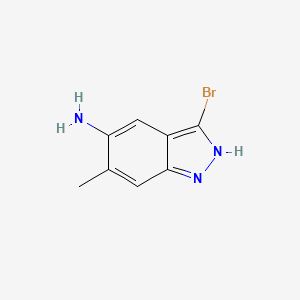

3-Bromo-6-methyl-1H-indazol-5-amine

Beschreibung

Significance of the Indazole Heterocyclic Scaffold in Advanced Chemical Sciences

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. nih.govresearchgate.net This versatility stems from the unique electronic properties and tautomeric forms of the indazole ring system, which can exist as 1H, 2H, and 3H tautomers. researchgate.netnih.gov The 1H-indazole form is generally the most stable. researchgate.net This structural flexibility allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's biological activity. researchgate.net

Indazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.netresearchgate.netnih.gov The presence of the indazole core in numerous commercially available drugs and clinical candidates underscores its therapeutic relevance. researchgate.net

Current Landscape of Nitrogenous Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are a cornerstone of modern science, with their presence being ubiquitous in natural products, pharmaceuticals, agrochemicals, and advanced materials. openmedicinalchemistryjournal.comchemrj.orgmdpi.com In fact, approximately 60% of all FDA-approved drugs contain at least one nitrogen heterocycle in their structure. mdpi.commsesupplies.com This prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. chemrj.orgmdpi.com

Beyond their role in medicine, nitrogenous heterocycles are integral to materials science. openmedicinalchemistryjournal.com They serve as building blocks for a variety of functional materials, including conducting polymers, dyes for textiles and biomedical applications, and ligands for catalysis. msesupplies.comnumberanalytics.comnumberanalytics.com The tunable electronic properties of these heterocycles make them ideal components for organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com Their ability to form stable complexes with metal ions also opens up possibilities for their use in catalysis and the development of advanced materials. chemimpex.com

Strategic Importance of Specific Indazole Derivatives in Contemporary Research

The strategic importance of specific indazole derivatives lies in their potential to serve as scaffolds for the development of highly selective and potent therapeutic agents and functional materials. The substitution pattern on the indazole ring plays a crucial role in determining the compound's properties and applications. For instance, the introduction of a bromine atom at the 3-position and a methyl and amine group at the 6- and 5-positions, respectively, as seen in 3-Bromo-6-methyl-1H-indazol-5-amine, creates a versatile platform for further chemical modifications.

This specific derivative is a valuable intermediate in the synthesis of a variety of compounds, including kinase inhibitors for cancer therapy and agents targeting neurological disorders. chemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the amine group provides a handle for further derivatization. The methyl group can also influence the compound's solubility and metabolic stability. The unique combination of these functional groups makes this compound a highly sought-after building block in both academic and industrial research.

Interactive Data Tables

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methyl-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANHUNMOMXHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646659 | |

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-43-0 | |

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 6 Methyl 1h Indazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives. nih.govnih.gov It provides detailed information about the molecular framework, enabling the precise assignment of proton and carbon environments and the differentiation between isomers. nih.gov

The ¹H-NMR spectrum of 3-Bromo-6-methyl-1H-indazol-5-amine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the analysis of related substituted indazoles, the chemical shifts can be predicted. chemicalbook.com The indazole N-H proton typically appears as a broad singlet at a low field (δ > 10 ppm). The protons of the amino group (-NH₂) would also produce a broad singlet. The two aromatic protons on the benzene (B151609) ring, H-4 and H-7, are anticipated to appear as singlets due to their isolation from adjacent protons. The methyl group (-CH₃) protons will present as a sharp singlet. A Certificate of Analysis for this compound confirms its ¹H-NMR spectrum is consistent with the expected structure. chemscene.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Indazole) | > 11.0 | Broad Singlet |

| H-4 | ~7.5 - 7.9 | Singlet |

| H-7 | ~7.0 - 7.4 | Singlet |

| NH₂ (Amine) | ~5.0 - 5.5 | Broad Singlet |

Note: Predicted values are based on general principles and data from analogous structures.

¹³C-NMR spectroscopy is a powerful tool for confirming the carbon skeleton of indazole derivatives. nih.gov The spectrum for this compound would show eight distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (like bromine and nitrogen) and those in the aromatic system showing characteristic resonances. The position of the bromine at C-3 and the substituents on the benzene ring significantly influence the shifts of the surrounding carbon atoms.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~115 - 125 |

| C-3a | ~140 - 145 |

| C-4 | ~120 - 125 |

| C-5 | ~130 - 135 |

| C-6 | ~125 - 130 |

| C-7 | ~110 - 115 |

| C-7a | ~145 - 150 |

Note: Predicted values are based on general principles and data from analogous structures.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.govresearchgate.net NMR spectroscopy is exceptionally useful for distinguishing between these tautomers and other positional isomers, such as N-1 and N-2 substituted derivatives. nih.govdoaj.org

The chemical shifts of specific protons and carbons are diagnostic. For instance, in N-2 substituted indazoles, the H-7 proton is notably deshielded and appears at a higher frequency compared to the corresponding N-1 isomer, a consequence of the anisotropic effect of the N-1 lone pair. nih.gov Conversely, the H-3 proton is more shielded in N-2 isomers. nih.gov

Advanced NMR techniques, such as variable-temperature (VT-NMR) experiments, can be employed to study the dynamics of tautomeric equilibrium. researchgate.net By lowering the temperature, the rate of proton exchange between the tautomers can be slowed, potentially allowing for the observation of separate signals for each form. nih.gov The analysis of ¹³C-NMR spectra, particularly the chemical shifts of the bridgehead carbons (C4/C7), provides a quantitative measure of the tautomeric ratio in solution. nih.gov These methods are critical for the unambiguous structural assignment of complex indazole systems. doaj.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and to gain insight into the molecule's structure through fragmentation patterns. nih.govdoaj.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. The analysis would confirm the molecular weight of the compound, which is 226.08 g/mol . sigmaaldrich.com A key feature in the mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic doublet for the molecular ion peak ([M]⁺) and any fragment containing the bromine atom, with the peaks separated by two mass-to-charge units (m/z). In positive ion mode, the protonated molecule, [M+H]⁺, would be observed as a pair of peaks at approximately m/z 227 and 229.

Table 3: Predicted ESI-MS Data for this compound

| Adduct Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | ~227.0 | ~229.0 |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. doaj.org The IR spectrum of this compound would display characteristic absorption bands for its amine, indazole, and aromatic components.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretch | 3200 - 3400 (broad) |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C, C=N (Aromatic Ring) | Stretch | 1450 - 1600 |

| N-H | Bend | 1550 - 1650 |

These combined spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound. doaj.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unequivocal evidence of a molecule's connectivity, conformation, and the intricate network of intermolecular interactions that govern its packing in the crystal lattice. To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related indazole derivatives provides a strong basis for predicting the structural characteristics that would be revealed by such a study.

Determination of Molecular Conformation and Planarity

An X-ray crystallographic analysis of this compound would be anticipated to reveal a largely planar bicyclic indazole core. For instance, studies on analogous compounds like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate have shown that the fused pyrazole (B372694) and benzene rings are nearly coplanar, with a very small dihedral angle between them. sigmaaldrich.com Similarly, in 1,3-dimethyl-1H-indazol-6-amine, the indazole ring system is almost planar.

The planarity of the indazole ring is a critical feature, influencing the molecule's electronic properties and its potential to engage in stacking interactions. The precise bond lengths and angles within the indazole core would also be determined, providing insight into the effects of the bromo, methyl, and amine substituents on the aromatic system.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be dictated by a variety of intermolecular forces. The presence of the amino group and the indazole nitrogen atoms creates opportunities for robust hydrogen bonding networks. It is highly probable that the amino group acts as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring act as acceptors. This could lead to the formation of dimers or extended chains, which are common motifs in the crystal structures of indazoles.

A hypothetical table of expected crystallographic parameters for this compound, based on known data for similar compounds, is presented below.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Indicates the presence of inversion centers, often leading to dimer formation. |

| Dihedral Angle | < 5° | Confirms the near-planarity of the indazole ring system. |

| Hydrogen Bonds | N-H···N, N-H···Br | Key interactions determining the crystal packing, potentially forming chains or sheets. |

| π-π Stacking | Centroid-centroid distance ~3.5-3.8 Å | Indicates stabilizing interactions between aromatic rings, contributing to crystal density. |

Chromatographic Techniques for Compound Purity and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time. The most commonly employed techniques in this context are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

For this compound, HPLC is a confirmed method for determining its purity. A certificate of analysis for this compound reports a purity of 98.78% as determined by HPLC. chemscene.com While the specific parameters of the HPLC method are not detailed in the available documentation, a typical analysis would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid or buffer to ensure good peak shape.

Thin-layer chromatography is a rapid and effective technique for monitoring the conversion of starting materials to products. In the synthesis of related indazole derivatives, TLC has been used to track reaction progress. For the synthesis of this compound, one would expect to use a silica (B1680970) gel plate as the stationary phase and a solvent system (mobile phase) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to separate the product from any remaining starting materials or byproducts. The spots on the TLC plate can be visualized under UV light, allowing for a qualitative assessment of the reaction's status.

The table below summarizes the application of these chromatographic techniques for this compound.

| Technique | Application | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Stationary Phase: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water or Methanol/Water gradient Detection: UV-Vis |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate mixture Visualization: UV light |

Biological Activities and Pharmacological Insights of 3 Bromo 6 Methyl 1h Indazol 5 Amine and Its Analogues

Investigations into Anticancer and Antiproliferative Effects

Derivatives of the 1H-indazole-3-amine structure have garnered considerable attention for their potential as anticancer agents. nih.govresearchgate.net The strategic modification of this core has led to the development of compounds with significant inhibitory effects against various cancer cell lines. nih.govresearchgate.net

Inhibition of Cellular Proliferation and Viability in Cancer Cell Lines

A number of studies have demonstrated the potent antiproliferative activity of indazole derivatives against a panel of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov Among these, compound 6o displayed a notable inhibitory effect, particularly against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also showed favorable selectivity for cancer cells over normal cells. nih.govresearchgate.net

Similarly, another study investigating N-phenyl-1H-indazole-1-carboxamides found that compound 1c was highly effective at inhibiting cell growth across a full panel of nine different cancer types, with GI50 values ranging from 0.041 to 33.6 μM. nih.gov This compound was particularly effective against colon and melanoma cell lines. nih.gov

The antiproliferative effects of these compounds are often dose-dependent. For example, the indenoisoquinoline derivative AM6-36 , which shares structural similarities with the indazole class, significantly inhibited the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with an IC50 value of 86 nM. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Analogues

| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govresearchgate.net |

| 1c | Colon and Melanoma Cell Lines | 0.041-33.6 μM | nih.gov |

| AM6-36 | HL-60 (Human Leukemia) | 86 nM | nih.gov |

Mechanisms Underlying Apoptosis Induction in Malignant Cells

A key mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Compound 6o , for example, was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.govresearchgate.net When K562 cells were treated with increasing concentrations of compound 6o (10, 12, and 14 μM) for 48 hours, the total apoptosis rates increased to 9.64%, 16.59%, and 37.72%, respectively. nih.gov

The induction of apoptosis is often mediated by the modulation of key regulatory proteins. In the case of compound 6o , its pro-apoptotic activity is linked to its ability to inhibit members of the Bcl-2 family of proteins. nih.gov Western blot analysis revealed that treatment with compound 6o led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The indenoisoquinoline AM6-36 also induces apoptosis in HL-60 cells, which is associated with the disruption of the mitochondrial membrane potential and the cleavage of PARP, a key protein involved in DNA repair and apoptosis. nih.gov

Modulation of Cell Cycle Progression and Regulation

In addition to inducing apoptosis, certain indazole analogues can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest and preventing their proliferation. nih.gov Compound 6o was found to cause an arrest in the G0/G1 phase of the cell cycle in K562 cells. nih.gov Following treatment with compound 6o at concentrations of 10, 12, and 14 μM for 24 hours, the percentage of cells in the G0/G1 phase increased from 29.4% (in the control group) to 31.8%, 36.4%, and 41.1%, respectively. nih.gov This was accompanied by a significant decrease in the proportion of cells in the S phase. nih.gov

Another indazole derivative, compound 1c , was also shown to cause a marked increase in the population of cells in the G0-G1 phase in K562 cells. nih.gov This effect was linked to an increase in the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, indicating an inhibition of the cell cycle. nih.gov Similarly, the indenoisoquinoline AM6-36 has been reported to induce G2/M cell cycle arrest. nih.gov

Interplay with Intracellular Signaling Pathways (e.g., Bcl2 Family, p53/MDM2)

The anticancer activity of indazole derivatives is often rooted in their ability to modulate critical intracellular signaling pathways that control cell survival and death. nih.gov As previously mentioned, compound 6o influences the balance of the Bcl-2 family of proteins, promoting apoptosis. nih.gov

Furthermore, this compound has been shown to interact with the p53/MDM2 pathway. nih.gov The p53 protein is a crucial tumor suppressor that plays a central role in regulating cell cycle arrest and apoptosis. nih.gov Its activity is tightly controlled by MDM2, which targets p53 for degradation. nih.gov Treatment of K562 cells with compound 6o resulted in an upregulation of p53 protein expression and a downregulation of MDM2 protein expression. nih.gov This disruption of the p53-MDM2 interaction leads to an increase in intracellular p53 levels, ultimately triggering apoptosis. nih.gov

Targeted Kinase Inhibitory Activities

Kinases are a family of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. nih.govnih.gov

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a key component of the spindle assembly checkpoint, which ensures the proper segregation of chromosomes during mitosis. nih.govnih.gov High expression of TTK has been observed in various cancers, including lung adenocarcinoma and squamous cell cancers, and is associated with a poor prognosis. nih.gov

A class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides has been identified as potent inhibitors of TTK. nih.gov Systematic optimization of this chemical series led to the discovery of compound 72 (CFI-400936) , a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov Further development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides resulted in even more potent inhibitors, such as compound 75 (CFI-401870) , which exhibited a TTK IC50 of less than 10 nM and a GI50 of less than 0.1 μM in HCT116 cells. nih.gov This compound also demonstrated in vivo tumor growth inhibition upon oral dosing. nih.gov

Modulation of Fibroblast Growth Factor Receptors (FGFRs)

Analogues of 3-Bromo-6-methyl-1H-indazol-5-amine have emerged as significant modulators of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.

Research has demonstrated that indazole-based compounds can be potent inhibitors of FGFRs. For instance, a structure-guided approach led to the development of an indazole-based inhibitor with nanomolar potency and moderate selectivity for FGFR2 over FGFR1 and FGFR3. Further optimization of an indazole derivative, initially identified as a hit compound with an IC50 of 15.0 nM against FGFR1, resulted in a highly potent inhibitor with an IC50 of 3.3 nM and favorable kinase selectivity. acs.org These findings underscore the potential of the indazole scaffold in designing selective and potent FGFR inhibitors.

Table 1: Inhibitory Activity of Indazole Analogues against FGFR1

| Compound | FGFR1 IC50 (nM) | Cellular Activity (IC50, nM) |

| Hit Compound (9d) | 15.0 | 785.8 |

| Optimized Compound (9u) | 3.3 | 468.2 |

Data sourced from a study on the design and synthesis of indazole-based FGFR1 inhibitors. acs.org

Specificity and Potency Against Akt Isoforms

The Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. The three Akt isoforms (Akt1, Akt2, and Akt3) share a high degree of homology but have distinct physiological roles. Developing isoform-selective inhibitors is a key challenge in targeting this pathway to minimize off-target effects.

Indazole-based compounds have been investigated as analog-sensitive inhibitors of Akt, demonstrating both potency and isoform selectivity. One study reported the development of 3-IB-PP1, an indazole-based molecule, which showed significant potency against analog-sensitive (as) Akt1 and Akt3 isoforms. nih.gov Another research effort focused on covalent-allosteric inhibitors, leading to the identification of molecules with preferential binding to Akt1 or Akt2. eurekaselect.com For example, compound 15a displayed good selectivity for Akt1, while compound 16b showed a 10-fold higher affinity for Akt2 compared to Akt1. eurekaselect.com

Table 2: Potency and Selectivity of Indazole-Based Analogues against Akt Isoforms

| Compound | Akt1-as1/2 IC50 (nM) | Akt2-as1/2 IC50 (nM) | Akt3-as1/2 IC50 (nM) |

| 3-IB-PP1 | 18 (as1), 28 (as2) | 1100 (as1), 240 (as2) | 76 (as1), 120 (as2) |

Data from a study on indazole based analog sensitive Akt inhibitors. nih.gov

Broad-Spectrum Protein Kinase Inhibition

While the development of highly selective kinase inhibitors is a primary goal in targeted therapy, compounds with a broader spectrum of activity can also be valuable. Analogues of this compound have shown inhibitory activity against a range of protein kinases beyond FGFR and Akt, suggesting a potential for broad-spectrum kinase inhibition.

For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. One such derivative, compound K22 , exhibited an exceptionally low IC50 value of 0.1 nM against PLK4. nih.gov The ability of the indazole scaffold to serve as a platform for inhibiting diverse kinases highlights its versatility in drug discovery. The 4-anilino-quin(az)oline scaffold, which can be conceptually related to substituted indazoles, has been noted for its capacity to be modulated for both selective and broad-spectrum kinase inhibition. orientjchem.org

Evaluation of Antimicrobial Efficacy

In addition to their effects on human protein kinases, indazole derivatives have been evaluated for their ability to combat microbial infections. The following sections detail the antibacterial and antifungal properties of analogues of this compound.

Antibacterial Spectrum and Efficacy Against Various Strains

A series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core have been synthesized and evaluated for their antimicrobial efficacy. researchgate.net These compounds demonstrated moderate to good inhibitory activity against a panel of bacterial strains when compared to standard drugs. researchgate.net Another study on novel substituted indazoles found that compounds 5a , 5f , and 5i showed superior activity against Xanthomonas campestris, while compounds 5j , 5a , and 5h were effective against Bacillus megaterium.

Table 3: Antibacterial Activity of Substituted Indazole Analogues

| Compound | Zone of Inhibition (cm) vs. Xanthomonas campestris | Zone of Inhibition (cm) vs. Bacillus megaterium |

| 5a | 2.1 | 1.5 |

| 5f | 2.2 | - |

| 5h | - | 1.2 |

| 5i | 2.3 | - |

| 5j | - | 1.6 |

| Streptomycin (Standard) | 2.8 | 3.7 |

Data from a study on novel substituted indazoles as potential antimicrobial agents.

Antifungal Properties and Activity Profiles

The antifungal potential of indazole analogues has also been a subject of investigation. In the same study that evaluated antibacterial activity, several of the synthesized 6-bromo-1H-indazole bearing 1,2,3-triazole derivatives were tested against fungal strains and showed moderate to good inhibition. researchgate.net Furthermore, a study on novel substituted indazoles revealed that compounds 5b and 5d were particularly effective at preventing the growth of Candida albicans, with a minimum inhibitory concentration (MIC) of 75 µL.

Inhibition of Essential Microbial Enzymes (e.g., DNA Gyrase B)

A key mechanism through which antibacterial agents can exert their effect is by inhibiting essential microbial enzymes that are absent in humans. Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. The GyrB subunit, in particular, possesses ATPase activity that is crucial for its function.

A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial DNA gyrase B (GyrB). acs.orgnih.gov Through structure-based drug design and optimization of physicochemical properties, these indazole derivatives demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further studies have shown that indazole derivatives substituted at the 5th and 6th positions exhibit favorable hydrogen bond interactions with DNA gyrase B, indicating their potential as effective antibacterial agents. eurekaselect.com

Anti-Inflammatory Properties and Mechanisms

Indazole derivatives have demonstrated significant anti-inflammatory capabilities, positioning them as compounds of interest for therapeutic development. nih.govnih.gov The anti-inflammatory action of these compounds is often attributed to their ability to modulate key pathways in the inflammatory response. nih.gov Notably, the commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an indazole derivative, underscoring the therapeutic precedent of this chemical class. nih.govdovepress.com

Research indicates that the anti-inflammatory effects of indazole compounds may stem from their inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govmdpi.com Furthermore, these derivatives have been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govdovepress.com For instance, a study on indazole and its derivatives, such as 5-aminoindazole (B92378), revealed a dose-dependent inhibition of carrageenan-induced hind paw edema in rats. The same study demonstrated a concentration-dependent inhibition of TNF-α, with indazole and 5-aminoindazole showing IC50 values of 220.11 μM and 230.19 μM, respectively. nih.gov Benzydamine, used topically, also functions by reducing the local release of TNF-α and IL-1β. dovepress.com This modulation of inflammatory mediators highlights a primary mechanism through which indazole analogues exert their anti-inflammatory effects.

| Compound | Target/Assay | Finding |

| Indazole | TNF-α Inhibition | IC50 = 220.11 μM nih.gov |

| 5-Aminoindazole | TNF-α Inhibition | IC50 = 230.19 μM nih.gov |

| Benzydamine | Cytokine Release | Reduces TNF-α and IL-1β dovepress.com |

| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Inhibit COX-2 activity nih.govmdpi.com |

Antioxidant Capacity and Radical Scavenging Activities

The antioxidant properties of indazole derivatives are intrinsically linked to their anti-inflammatory effects. nih.gov These compounds have shown the ability to act as free radical scavengers, mitigating the oxidative stress that contributes to inflammation and cellular damage.

| Activity | Method/Radical | Observation |

| Radical Scavenging | DPPH Assay | Indazole derivatives show potent activity. nih.gov |

| Radical Scavenging | Nitric Oxide (NO) Scavenging | Indazole derivatives demonstrate scavenging ability. nih.gov |

| Antioxidant Effect | Lipid Peroxidation | Indazole compounds inhibit lipid peroxidation. nih.gov |

| Neuroprotection | Aβ-induced cell death | Some derivatives show protective effects. researchgate.net |

Neurobiological Applications and Neuroprotective Research

The indazole scaffold is a promising platform for the development of agents targeting neurodegenerative disorders. acs.orgacs.org The implication of targets like Indoleamine 2,3-dioxygenase 1 (IDO1) in neuronal function and neurodegenerative diseases has spurred interest in indazole-based inhibitors.

Indazole derivatives are being actively investigated for their potential in treating complex neurodegenerative conditions such as Alzheimer's and Parkinson's disease. researchgate.netnih.govmonash.edu A primary strategy involves the inhibition of key enzymes implicated in the pathology of these diseases.

Research has shown that certain indazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). researchgate.netmonash.edunih.gov By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic approach for managing the cognitive symptoms of Alzheimer's disease. nih.govnih.gov For instance, a series of thiazoloindazole-based compounds were identified as selective AChE inhibitors with IC50 values below 1.0 μM. nih.gov Another study reported an indazole derivative, compound 4q, as a potent and selective BChE inhibitor. researchgate.netmonash.edu

Furthermore, indazole derivatives have been identified as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase predominantly expressed in the brain and involved in the neurodegenerative processes of Parkinson's disease. nih.gov The development of isoform-selective JNK3 inhibitors from indazole chemotypes represents a targeted approach to neuroprotection. nih.gov Some derivatives have also demonstrated neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net

| Compound Class/Derivative | Target Enzyme | Relevance to Neurodegeneration |

| Thiazoloindazole-based derivatives | Acetylcholinesterase (AChE) | Potent and selective inhibition (IC50 < 1.0 μM) for Alzheimer's disease. nih.gov |

| Indazole derivative (Compound 4q) | Butyrylcholinesterase (BChE) | Potent and selective inhibition for Alzheimer's disease. researchgate.netmonash.edu |

| Novel Indazole Chemotypes | c-Jun N-terminal kinase 3 (JNK3) | Isoform-selective inhibition for Parkinson's disease. nih.gov |

The hyperphosphorylation of the tau protein is a central pathological hallmark of several neurodegenerative diseases, known as tauopathies, including Alzheimer's and Parkinson's disease. nih.govnih.gov This abnormal phosphorylation leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. nih.gov Therefore, inhibiting tau phosphorylation is a key therapeutic strategy.

A specific indazole derivative, 6-amino-1-methyl-indazole (AMI), has shown promise in this area. nih.gov In a study utilizing both in vitro and in vivo models of Parkinson's disease, AMI was found to exert a neuroprotective effect by inhibiting tau hyperphosphorylation. nih.gov The mechanism of action involves a significant decrease in the expression of phosphorylated tau (p-tau) and its upstream regulatory kinase, glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov In MPP+-induced SH-SY5Y cells, AMI treatment increased cell viability and reduced apoptosis. nih.gov In a mouse model of Parkinson's disease, AMI treatment preserved dopaminergic neurons and improved behavioral symptoms. nih.gov These findings highlight the potential of specific indazole analogues as therapeutic candidates for diseases characterized by pathological tau phosphorylation.

| Compound | Model | Key Findings |

| 6-amino-1-methyl-indazole (AMI) | In vitro (MPP+-induced SH-SY5Y cells) | Increased cell viability, alleviated apoptosis, decreased p-tau and GSK-3β expression. nih.gov |

| 6-amino-1-methyl-indazole (AMI) | In vivo (MPTP-induced PD mice) | Preserved dopaminergic neurons, improved behavioral symptoms. nih.gov |

Emerging Therapeutic Applications and Target Engagement

Beyond their established anti-inflammatory and neuroprotective roles, indazole derivatives are being explored for their ability to engage with novel therapeutic targets, particularly in the field of immuno-oncology.

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy. nih.govbohrium.com IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to the production of kynurenine (B1673888). Overexpression of IDO1 in cancer cells creates an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that inhibit T-cell proliferation and function. nih.govbohrium.com

The indazole scaffold has proven to be a valuable template for the design of potent IDO1 inhibitors. nih.govbohrium.comacs.org Numerous studies have detailed the synthesis and evaluation of various substituted indazoles for their IDO1 inhibitory activity. For example, a series of 4,6-substituted-1H-indazole derivatives were developed, with one compound (compound 35) demonstrating potent inhibition of IDO1 with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay. nih.govbohrium.com This compound also showed inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway, making it a dual IDO1/TDO inhibitor. nih.govbohrium.com

Further research into 6-substituted aminoindazole derivatives has also yielded promising results. One study found that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine significantly suppressed IDO1 expression in a concentration-dependent manner. Another study highlighted that N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited potent antiproliferative activity in human colorectal cancer cells. researchgate.net These findings underscore the potential of indazole-based compounds as immunomodulatory agents for cancer therapy through the inhibition of the IDO1 enzyme.

| Compound/Series | Target(s) | Potency (IC50) |

| 4,6-Substituted-1H-indazole (Compound 35) | IDO1 | 0.74 μM (enzymatic), 1.37 μM (HeLa cells) nih.govbohrium.com |

| 4,6-Substituted-1H-indazole (Compound 35) | TDO | 2.93 μM (enzymatic), 7.54 μM (A172 cells) nih.govbohrium.com |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | Suppressed IDO1 expression |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Antiproliferative (HCT116) | 14.3 ± 4.4 µM researchgate.net |

Broader Biochemical and Diagnostic Utility

Beyond their antiviral properties, indazole derivatives exhibit a wide range of biochemical activities and hold promise for diagnostic applications. Their ability to interact with key cellular components makes them valuable tools for research and potential clinical use.

Research into Signal Transduction Pathways and Cellular Responses

Signal transduction pathways are complex communication networks within cells that govern fundamental processes such as cell growth, proliferation, and apoptosis. Kinases are key enzymes in these pathways, and their dysregulation is often implicated in diseases like cancer. Indazole derivatives have been extensively investigated as kinase inhibitors, demonstrating their ability to modulate these critical cellular signaling cascades. researchgate.netresearchgate.net

Several indazole-based compounds have been developed as potent inhibitors of various kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been designed and synthesized as VEGFR-2 inhibitors, with some compounds showing significant inhibitory activity. researchgate.netmdpi.com The inhibition of VEGFR-2 can curtail blood flow to tumors, thereby suppressing their growth. researchgate.net

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is common in many cancers. Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases, with some showing potent activity. researchgate.net

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is associated with various cancers. Novel series of 1H-indazole-based derivatives have been discovered as inhibitors of FGFR kinases. researchgate.net

The ability of these indazole analogues to selectively inhibit specific kinases allows researchers to probe the intricate workings of signal transduction pathways and understand their role in both normal physiology and disease states. This, in turn, can lead to the identification of new therapeutic targets and the development of more effective treatments.

Potential in the Development of Diagnostic Agents for Biomarker Detection

The unique photophysical properties of certain indazole derivatives make them attractive candidates for the development of diagnostic agents, particularly for the detection of specific biomarkers. researchgate.netrsc.org Fluorescent probes are valuable tools in diagnostics due to their high sensitivity and ability to provide real-time visualization of target molecules. acs.org

Recent research has demonstrated the potential of indazole-based compounds in this field. For instance, a novel fluorescent probe based on an indazole-fused rhodamine dye has been developed for the selective detection of mercury ions (Hg²⁺). researchgate.net This probe exhibits a fluorescence "off-on" signaling mechanism in the presence of Hg²⁺ and has been successfully applied for sensing this ion in living cells through fluorescence imaging. researchgate.net

Furthermore, 3-keto-indazole derivatives have been synthesized that exhibit multi-colored phosphorescence. rsc.org While these compounds did not show room-temperature phosphorescence in their solid state, dispersing them in a phenylbenzoate matrix resulted in the successful production of phosphorescence in a variety of colors. rsc.org Such luminescent properties could potentially be harnessed for the development of novel diagnostic tools.

The ability to design indazole derivatives with specific fluorescent or phosphorescent properties opens up possibilities for creating sensitive and selective probes for a wide range of biomarkers, which could have significant implications for early disease diagnosis and monitoring.

Computational Chemistry and Structure Activity Relationship Sar Modeling for 3 Bromo 6 Methyl 1h Indazol 5 Amine Derivatives

Rational Drug Design and Molecular Modeling Approaches

Rational drug design for derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine leverages a suite of computational tools to model and predict their behavior at a molecular level. This approach is a departure from traditional trial-and-error screening, offering a more targeted and efficient pathway to novel therapeutics. By understanding the three-dimensional structure of target proteins and the chemical properties of the indazole-based ligands, researchers can design molecules with enhanced potency and selectivity.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, this method is crucial for understanding how they might interact with the active site of a biological target, such as a protein kinase. The process involves placing the ligand in various conformations within the binding pocket of the receptor and scoring these poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Protein Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -9.8 | Met120, Glu118, Leu170 |

| Hydrogen Bonds | 2 | Met120 (backbone NH), Glu118 (side chain) |

| Hydrophobic Interactions | 5 | Val100, Ala115, Leu168, Ile180, Val188 |

This table is a hypothetical representation of typical data obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of untested compounds and for guiding the synthesis of more potent analogues.

2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices that describe the branching and connectivity of the molecule. For a series of this compound derivatives, a 2D-QSAR model could be developed to correlate these properties with their inhibitory activity against a specific target.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These methods calculate steric and electrostatic fields around a set of aligned molecules and then use statistical techniques to correlate these fields with biological activity. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For this compound derivatives, these maps could guide the placement of substituents to optimize interactions with a target's binding site.

Molecular Dynamics (MD) Simulations for Ligand Conformation and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. An MD simulation of a this compound derivative bound to a protein would involve calculating the forces between atoms and using these forces to predict their movements. This can help to validate docking results and to understand the role of solvent molecules in the binding event. The stability of key interactions, such as hydrogen bonds observed in docking, can be monitored throughout the simulation.

Elucidation of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for a series of compounds describes how modifications to the chemical structure affect their biological activity. For indazole-based compounds, a wealth of SAR data has been generated, particularly in the context of kinase inhibition. nih.gov

For derivatives of this compound, the SAR would be explored by systematically modifying different parts of the molecule. Key areas for modification would include:

The 3-amino group: This group is often crucial for hinge-binding in kinases. Modifications here can significantly impact potency.

The 5-bromo substituent: The bromine atom can participate in halogen bonding and occupy a hydrophobic pocket. Replacing it with other halogens or different functional groups would probe the importance of these interactions.

The 6-methyl group: This group projects into a specific pocket of the binding site, and its size and lipophilicity can be optimized to enhance binding.

The N1 position of the indazole ring: Substitution at this position can influence the orientation of the molecule in the binding site and its physicochemical properties.

Table 2: Illustrative Structure-Activity Relationship Data for a Series of this compound Analogues

| Compound | R1 (at 5-position) | R2 (at 6-position) | IC50 (nM) |

| 1 (Parent) | Br | CH3 | 150 |

| 2 | Cl | CH3 | 200 |

| 3 | I | CH3 | 120 |

| 4 | Br | H | 350 |

| 5 | Br | C2H5 | 180 |

This table presents hypothetical data to illustrate how SAR for this scaffold would be analyzed. IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Theoretical Chemistry and Quantum Mechanical Studies

Theoretical and quantum mechanical methods provide powerful tools for probing the intrinsic properties of molecules, offering insights that complement experimental data and guide rational drug design.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.govtandfonline.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), DFT can predict a molecule's reactivity and interaction sites.

For indazole derivatives, DFT studies have been used to:

Analyze HOMO-LUMO Energy Gaps: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov DFT calculations could determine the HOMO-LUMO gap for this compound, providing insight into its kinetic stability.

Map Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the target molecule, an MEP analysis would highlight the negative potential around the indazole nitrogens and the bromine atom, and the positive potential near the amino hydrogens, predicting sites for intermolecular interactions.

While no specific DFT studies on this compound have been published, calculations on similar indazole structures show that the indazole core and its substituents dominate the distribution of the frontier orbitals. nih.govtandfonline.com Such calculations would be invaluable for rationalizing its chemical behavior and designing analogs with tailored electronic properties.

Table 2: Application of DFT to Analyze Indazole Derivatives

| DFT-Calculated Property | Significance for this compound | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. | nih.gov |

| Atomic Charges | Quantifies the electron distribution and helps rationalize intermolecular interactions. | tandfonline.com |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and membrane permeability. | tandfonline.com |

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used theoretical approach, typically combined with DFT, for the accurate prediction of NMR chemical shifts. nih.govrsc.orgrsc.org This technique is particularly powerful for distinguishing between isomers (both positional and tautomeric) that may be difficult to assign using experimental data alone.

The application of GIAO-DFT calculations has been successful in:

Characterizing Isomers: By calculating the 1H, 13C, and 15N NMR chemical shifts for different possible isomers of a synthesized compound, researchers can match the theoretical spectra to the experimental data to confirm the correct structure. nih.govrsc.org

Assigning Tautomers: For heterocyclic systems like indazole that can exist in different tautomeric forms (e.g., 1H and 2H), GIAO calculations can predict the NMR spectra for each tautomer, helping to identify the predominant form in solution. rsc.org

For this compound, the GIAO-DFT method would be an excellent tool to provide a theoretical benchmark for its NMR spectrum. This would be crucial for confirming its structure upon synthesis and for unambiguously identifying any potential isomeric byproducts.

Beyond DFT, other quantum mechanical methods are available for predicting molecular properties.

Ab Initio Methods: These methods, which include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without using experimental parameters. They can offer very high accuracy, often considered the "gold standard" in computational chemistry, but are computationally very expensive. They are typically used for smaller systems or to benchmark results from less expensive methods like DFT. youtube.com

Semi-Empirical Methods: These methods use approximations and parameters derived from experimental data to simplify the calculations, making them much faster than DFT or ab initio methods. While less accurate, they are useful for rapidly screening large numbers of molecules or for studying very large systems where more rigorous methods are computationally prohibitive.

For this compound, ab initio calculations could provide a highly accurate prediction of its geometry and electronic properties, which could serve as a reference for DFT studies. Semi-empirical methods could be employed for initial conformational searches before refining the structures with more accurate methods. The choice of method represents a trade-off between computational cost and desired accuracy. tandfonline.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Predictive Analysis

The journey of a drug from administration to its therapeutic effect and eventual elimination from the body is a complex process governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK/PD modeling establishes a mathematical relationship between the drug's concentration in the body over time and the intensity of its pharmacological response. uni.lunih.gov In the early stages of drug discovery, predicting these properties is crucial to identify candidates with a higher probability of clinical success. In silico methods, which utilize computer simulations, have become indispensable tools for this purpose, offering a rapid and cost-effective means to evaluate large libraries of virtual compounds. bohrium.comresearchgate.netnih.gov

A critical component of PK/PD predictive analysis is the evaluation of ADMET properties. These parameters determine the bioavailability and safety profile of a potential drug. Computational tools play a vital role in predicting these properties for novel chemical entities, including derivatives of this compound. researchgate.netresearchgate.net

Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters predicted in silico include intestinal absorption, Caco-2 permeability (an indicator of intestinal epithelial transport), and oral bioavailability. For instance, a study on bicyclo (aryl methyl) benzamides utilized in silico methods to predict that certain ligands had a high probability of being absorbed by the gastrointestinal tract. mdpi.com

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. Important predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The ability to cross the BBB is crucial for drugs targeting the central nervous system. For example, in the same study on bicyclo (aryl methyl) benzamides, in silico ADMET properties suggested that the most active ligands were most likely to penetrate the central nervous system. mdpi.com

Metabolism: This involves the chemical modification of the drug by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize a compound, which can help in anticipating potential drug-drug interactions.

Excretion: This is the process of removing the drug and its metabolites from the body. Computational models can provide insights into the likely routes of excretion.

Toxicity: Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures. In silico tools can assess various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

While specific experimental or extensive in silico ADMET data for derivatives of this compound are not readily found in published literature, we can present predicted ADMET properties for the parent compound, this compound, based on publicly available data from chemical databases. uni.lu These predictions serve as a baseline for understanding the potential properties of its derivatives.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C₈H₈BrN₃ | - |

| Molecular Weight | 226.07 g/mol | Within the range for good oral bioavailability. |

| XlogP (predicted) | 2.3 | Indicates moderate lipophilicity, which can influence absorption and distribution. uni.lu |

| Hydrogen Bond Donors | 2 | Influences solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding characteristics. |

| Rotatable Bond Count | 0 | Indicates a rigid structure. |

| Topological Polar Surface Area | 54.7 Ų | Suggests good cell permeability. |

| Predicted Water Solubility | - | Data not available. |

| Predicted Caco-2 Permeability | - | Data not available. |

| Predicted BBB Penetration | - | Data not available. |

| Predicted CYP2D6 Inhibition | - | Data not available. |

| Predicted hERG Inhibition | - | Data not available. |

| Predicted Ames Mutagenicity | - | Data not available. |

Data sourced from PubChem CID 24729253. uni.lu The table is for illustrative purposes and based on computational predictions for the parent compound.

It is important to note that while in silico predictions are valuable for guiding drug design, they are not a substitute for experimental validation. The actual ADMET properties of any new derivative would need to be confirmed through in vitro and in vivo studies. For example, a study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives progressed from design and synthesis to examining their anticancer activity and effects on cell signaling pathways. nih.gov Similarly, research on 3-chloro-6-nitro-1H-indazole derivatives involved synthesis, biological activity assessment, and molecular modeling studies to understand their potential as antileishmanial candidates. nih.govnih.gov

The synthesis of derivatives from a starting material like 5-bromo-1H-indazol-3-amine has been described, indicating the feasibility of creating a library of related compounds for further study. nih.gov The future of drug discovery for compounds like this compound will likely involve an integrated approach, combining computational modeling with experimental testing to efficiently identify and optimize promising new therapeutic agents. bohrium.com

Advanced Research Applications and Future Directions for 3 Bromo 6 Methyl 1h Indazol 5 Amine

Application in Material Science and Organic Electronic Systems

While direct research on 3-Bromo-6-methyl-1H-indazol-5-amine in material science is still emerging, the electronic properties of structurally similar bromo-substituted indazoles suggest its potential utility in the development of advanced organic electronic materials. chemimpex.com Compounds like 6-Bromo-1H-indazol-3-yl-amine are noted for their unique electronic characteristics, making them valuable in the creation of organic semiconductors. chemimpex.com The presence of the indazole ring, a bicyclic structure containing both a benzene (B151609) and a pyrazole (B372694) ring, combined with the heavy bromine atom and the electron-donating amine and methyl groups, can influence the molecular packing and electronic band structure of materials incorporating this moiety.

The functional groups on this compound offer multiple sites for synthetic modification, allowing for the fine-tuning of its electronic properties. For instance, the bromine atom can be a site for cross-coupling reactions to introduce other functional groups, thereby altering the compound's absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs). The application of indazole compounds in OLED devices has been a subject of research, indicating a promising avenue for this specific derivative. researchgate.net

Table 1: Potential Applications of Substituted Indazoles in Material Science

| Application Area | Potential Role of Indazole Derivatives | Relevant Structural Features |

| Organic Semiconductors | Serve as building blocks for p-type or n-type materials. | Indazole core, substituents influencing electronic properties. |

| Organic Light-Emitting Diodes (OLEDs) | Act as host materials or emitters. | Tunable electronic and photophysical properties. researchgate.net |

| Organic Photovoltaics (OPVs) | Function as donor or acceptor materials. | Broad absorption spectra and suitable energy levels. |

| Chemical Sensors | Used in the formulation of diagnostic agents for biomarker detection. chemimpex.com | Specific binding sites and responsive electronic properties. |

Role as a Precursor in Catalysis and Complex Formation with Metal Ions

The structure of this compound makes it a valuable precursor in the synthesis of more complex molecules, particularly through transition metal-catalyzed reactions. The bromine atom at the 3-position is a key functional group that can readily participate in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the construction of a diverse array of functionalized indazoles.

For instance, palladium-catalyzed Suzuki-Miyaura coupling of bromo-indazoles with various boronic acids has been successfully employed to synthesize C-arylated indazoles. nih.gov This highlights the potential of this compound to serve as a building block for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Furthermore, the amine group and the nitrogen atoms of the indazole ring can act as ligands, coordinating with metal ions to form stable complexes. mdpi.comjmchemsci.com The formation of such metal complexes can lead to novel catalysts with specific activities. The electronic environment of the metal center can be modulated by the substituents on the indazole ring, influencing the catalytic performance. While specific studies on the metal complexes of this compound are limited, research on related amine-functionalized ligands and their metal complexes suggests potential applications in various catalytic transformations.

Potential in the Development of Novel Agrochemical Compounds

Indazole derivatives have garnered significant attention in the field of agrochemicals due to their diverse biological activities. nih.gov Synthetic indazoles have been reported to exhibit herbicidal, insecticidal, and fungicidal properties. nih.gov The unique substitution pattern of this compound provides a scaffold for the development of new agrochemical agents.

The biological activity of indazole derivatives can be significantly influenced by the nature and position of the substituents on the indazole ring. For example, a study on 3-aryl-1H-indazoles demonstrated their effects on the seed germination and early growth of plants, acting as growth inhibitors at certain concentrations. researchgate.net This suggests that derivatives of this compound could be explored for their potential as herbicides or plant growth regulators.

The development of hybrid molecules, where the indazole moiety is combined with other active pharmacophores, is a promising strategy to create agrochemicals with multiple modes of action, potentially mitigating the development of resistance. nih.gov The amine and bromo functionalities on this compound offer convenient handles for such synthetic elaborations.

Future Perspectives and Unexplored Research Avenues in Indazole Chemistry

The field of indazole chemistry is continually evolving, with ongoing efforts to develop novel synthetic methodologies and explore new applications. For this compound, several unexplored research avenues hold significant promise.

A key area for future investigation is the detailed exploration of its solid-state properties and its performance in organic electronic devices. Systematic studies on how modifications to its structure affect its charge transport characteristics and photophysical properties are needed to fully realize its potential in material science.

In the realm of catalysis, the synthesis and characterization of a range of metal complexes derived from this compound could unveil novel catalytic activities. Investigating the role of the bromo and methyl substituents on the catalytic efficiency and selectivity would be a valuable pursuit.

Furthermore, the synthesis of a library of derivatives based on the this compound scaffold and their screening for a broader range of biological activities, including as potential pharmaceuticals and agrochemicals, could lead to the discovery of new lead compounds. The functionalization of the indazole core, particularly through C-H activation strategies, represents a powerful approach to access novel chemical space. rsc.orgbits-pilani.ac.in

The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be crucial for facilitating further research and potential commercial applications. As our understanding of the structure-property relationships in indazole chemistry deepens, this versatile compound is poised to play an increasingly important role in the advancement of science and technology.

Q & A

Q. What synthetic routes are commonly employed for 3-Bromo-6-methyl-1H-indazol-5-amine, and how can reaction conditions be optimized?

A multi-step synthesis typically involves cyclization of substituted hydrazines with halogenated precursors, followed by regioselective bromination and methylation. For example, analogous indazole derivatives have been synthesized via condensation reactions using catalytic p-toluenesulfonic acid in ionic liquids to enhance regioselectivity and yield . Key optimization parameters include temperature control (80–120°C), solvent polarity (e.g., DMF for bromination), and purification via column chromatography. Monitoring intermediates with LC-MS or TLC ensures stepwise fidelity.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., bromine-induced deshielding at C-3, methyl group at C-6).

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 242.0 for CHBrN).

- FT-IR : Identifies NH stretching (~3400 cm) and aromatic C-Br vibrations (~600 cm).

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .

Advanced Research Questions

Q. How can SHELXL/SHELXT be applied to resolve crystallographic ambiguities in halogenated indazoles?

SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters against X-ray data. For brominated indazoles:

- Use SHELXD for initial phase determination, leveraging bromine’s strong anomalous scattering.

- Apply twin refinement in SHELXL if data shows pseudo-merohedral twinning (common in low-symmetry space groups).

- Validate hydrogen bonding (e.g., NH···Br interactions) with PLATON to ensure geometric accuracy .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Molecular docking (e.g., AutoDock Vina) may misestimate binding if van der Waals radii for bromine are inaccurate.

- Validate assays : Confirm enzyme inhibition (e.g., α-glucosidase) with dose-response curves and positive controls to rule out assay artifacts .

- Cross-validate methods : Compare DFT-calculated electrostatic potentials with crystallographic electron density maps .

Q. What strategies enhance structure-activity relationship (SAR) studies for indazole derivatives targeting enzyme inhibition?

- Scaffold diversification : Introduce substituents at C-3 (e.g., methyl, halogens) to probe steric effects.

- Pharmacophore modeling : Map NH and bromine as hydrogen bond donors and hydrophobic anchors, respectively.

- QSAR : Use partial least squares (PLS) regression on inhibitory IC values to quantify substituent contributions .

Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?

- Variable-temperature XRD : Identify phase transitions or solvent-dependent packing.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to distinguish polymorphs.

- DFT energy minimization : Compare lattice energies of proposed structures to validate stability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.